

Application Notes and Protocols: Ruthenium-Catalyzed Olefin Metathesis on Allylglycine Peptides

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Compound Name:	Butoxycarbonyl)amino)pent-4-	
	enoic acid	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting ruthenium-catalyzed olefin metathesis on peptides containing allylglycine residues. This powerful carbon-carbon bond-forming reaction has become an invaluable tool in peptide chemistry and drug discovery for creating cyclic peptides, stabilizing secondary structures, and introducing novel functionalities.

Introduction

Ruthenium-catalyzed olefin metathesis, particularly Ring-Closing Metathesis (RCM), has emerged as a robust and versatile strategy for the structural modification of peptides.[1][2] The incorporation of non-proteinogenic amino acids bearing olefinic side chains, such as allylglycine, provides the necessary handles for intramolecular or intermolecular metathesis reactions.[3][4] The exceptional functional group tolerance of modern ruthenium catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, allows for their application on complex peptide substrates, even in the presence of various amino acid side chains.[1][5][6]

This methodology offers a means to generate proteolytically stable, conformationally constrained peptides with potentially enhanced biological activity and metabolic stability.[2][7]



Applications range from the synthesis of "stapled" peptides that mimic α -helical structures to the creation of macrocyclic peptide drugs.[7][8]

Key Applications

- Peptide Cyclization (Stapling): Introduction of hydrocarbon staples to stabilize α-helical or β-sheet secondary structures, often leading to increased target affinity and cell permeability.[7]
 [8]
- Dicarba Analogs: Replacement of disulfide bonds with stable carbon-carbon double bonds, enhancing the metabolic stability of cyclic peptides.[1]
- Post-Translational Modification Mimics: Installation of non-labile mimics of natural posttranslational modifications.
- Synthesis of Novel Peptide Architectures: Creation of complex macrocyclic and bicyclic peptide structures with unique pharmacological properties.

Ruthenium Catalysts for Peptide Metathesis

Several generations of ruthenium-based catalysts have been developed, each with distinct characteristics regarding activity, stability, and functional group tolerance. The choice of catalyst is critical and depends on the specific peptide sequence and desired outcome.



Catalyst Generation	Common Name(s)	Key Features
First Generation	Grubbs' Catalyst (G-I)	Benzylidene- bis(tricyclohexylphosphine)dich lororuthenium. Good for less demanding RCM reactions.[5] [7]
Second Generation	Grubbs' Catalyst (G-II)	Features an N-heterocyclic carbene (NHC) ligand, offering higher activity and broader substrate scope.[4][9]
Second Generation	Hoveyda-Grubbs' Catalyst (HG-II)	Chelating isopropoxystyrene ligand provides increased stability and allows for easier removal of ruthenium byproducts.[4][9]
Third Generation	Fast-Initiating Catalysts	Modified with pyridine ligands for faster initiation rates.[5]

Experimental Protocols

Protocol 1: On-Resin Ring-Closing Metathesis (RCM) of an Allylglycine-Containing Peptide

This protocol describes a general procedure for the cyclization of a linear peptide containing two allylglycine residues while it is still attached to the solid support. On-resin RCM offers advantages in terms of simplified purification, as the catalyst and byproducts can be washed away from the resin-bound product.[9]

Materials:

- Peptide-bound resin (e.g., 2-chlorotrityl resin) containing two allylglycine residues
- Grubbs' Second Generation Catalyst (G-II) or Hoveyda-Grubbs' Second Generation Catalyst (HG-II)



- Dichloromethane (DCM), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- Nitrogen or Argon gas
- Optional: Additives to suppress isomerization (e.g., 1,4-benzoquinone, phenol)[9]

Procedure:

- Swell the peptide-bound resin in anhydrous DCM in a reaction vessel equipped with a frit and a gas inlet/outlet.
- Prepare a solution of the ruthenium catalyst (typically 10-40 mol% relative to the peptide loading on the resin) in anhydrous DCM.[4][9] For a 50 μmol scale reaction, this might involve dissolving 8 mg of Grubbs' First Generation catalyst in 2 mL of solvent.[7]
- Add the catalyst solution to the swollen resin.
- If necessary, add an isomerization suppressant such as 1,4-benzoquinone or phenol.
- Gently agitate the reaction mixture under an inert atmosphere (Nitrogen or Argon) for 2-24 hours. The reaction temperature can be room temperature or elevated (e.g., 40-60°C) to facilitate the reaction, though higher temperatures can sometimes promote side reactions.[9]
- Monitor the reaction progress by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.
- Once the reaction is complete, drain the catalyst solution and wash the resin extensively with DCM, DMF, and then DCM again to remove the catalyst and byproducts.
- The cyclized peptide can then be cleaved from the resin using standard cleavage cocktails (e.g., trifluoroacetic acid-based).

Protocol 2: Solution-Phase Ring-Closing Metathesis (RCM)



This protocol is suitable for fully deprotected and purified linear peptides containing allylglycine residues. Solution-phase RCM requires high dilution to favor intramolecular cyclization over intermolecular oligomerization.

Materials:

- Purified linear peptide containing two allylglycine residues
- Grubbs' Second Generation Catalyst (G-II) or Hoveyda-Grubbs' Second Generation Catalyst (HG-II)
- Anhydrous solvent (e.g., DCM, 1,2-dichloroethane (DCE), or a mixture with TFE)
- · Nitrogen or Argon gas

Procedure:

- Dissolve the linear peptide in the chosen anhydrous solvent to a low concentration (typically 0.002 M) in a flask under an inert atmosphere.[4]
- In a separate flask, dissolve the ruthenium catalyst (5-20 mol%) in the same anhydrous solvent.[4]
- Add the catalyst solution to the peptide solution with stirring.
- Allow the reaction to proceed at room temperature or with gentle heating for 2-12 hours.
- Monitor the reaction by LC-MS.
- Upon completion, quench the reaction by adding a scavenger for the catalyst, such as ethyl
 vinyl ether.
- Concentrate the reaction mixture and purify the cyclic peptide using reverse-phase HPLC.

Quantitative Data Summary

The following tables summarize representative quantitative data for ruthenium-catalyzed olefin metathesis on allylglycine-containing peptides, extracted from the literature.



Table 1: On-Resin RCM of Tyr(All)-Containing Peptides[9]

Peptide Substrate	Catalyst (mol%)	Additive	Temperature (°C)	Yield of Cyclic Peptide (%)
Fmoc-Tyr(All)- Tyr(All)-Resin	G-II (40%)	None	60	20
Fmoc-Tyr(All)- Tyr(All)-Resin	G-II (15%)	Phenol	40	31-79
Fmoc-Tyr(All)- Tyr(All)-Resin	HG-II (15%)	Phenol	40	~70
[Tyr(All)2,3]arody	HG-II (15%)	Phenol	40	≥70

Table 2: Z-Selective Homodimerization of Allylglycine Derivatives[10]

Substrate	Catalyst (mol%)	Solvent	Yield (%)	Z-selectivity (%)
Allylglycine derivative	Catalyst 2 (5%)	THF	65	92
Allylglycine derivative	Catalyst 2 (7.5%)	THF	76	94

Table 3: Cross-Metathesis of Allylglycine Derivatives with Allyl Acetate[10]

Substrate	Solvent System	Yield (%)	Z-selectivity (%)
Allylglycine derivative	THF	42	90
Allylglycine derivative	aq. tert-butanol	38	90

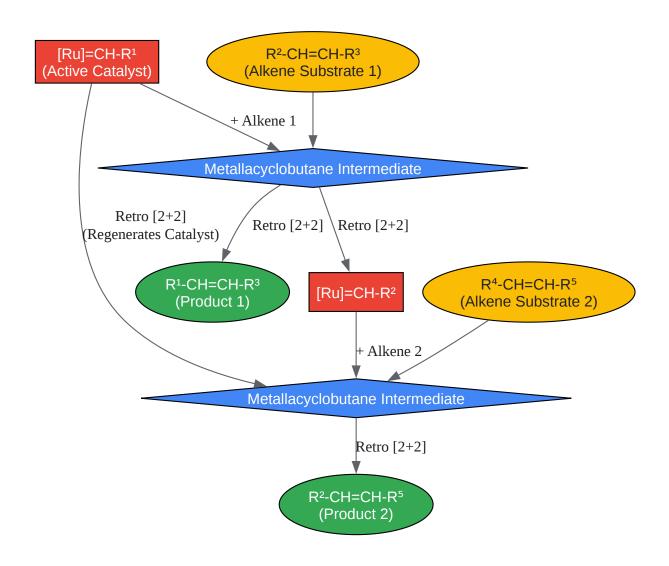
Visualizations





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Caption: Workflow for On-Resin Ring-Closing Metathesis.



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Caption: Chauvin Mechanism for Olefin Metathesis.

Troubleshooting and Considerations

- Isomerization: A common side reaction where the double bond migrates, potentially leading to undesired byproducts or reaction failure.[9] The use of additives like 1,4-benzoquinone or phenol can help suppress this.[9]
- Catalyst Deactivation: Certain amino acid side chains (e.g., free thiols in cysteine, methionine, histidine, tryptophan) can coordinate to the ruthenium center and deactivate the catalyst.[8][10] It may be necessary to use protected amino acids.
- E/Z Selectivity: The geometry of the newly formed double bond can be influenced by the catalyst, solvent, and the peptide's secondary structure.[4][10] Z-selective catalysts are available for specific applications.[10][11]
- Oligomerization: In solution-phase reactions, intermolecular metathesis can compete with the desired intramolecular cyclization. This is minimized by working at high dilution.[4]
- Catalyst Removal: Residual ruthenium can be difficult to remove and may interfere with biological assays. Using chelating scavengers or catalysts like the Hoveyda-Grubbs' series can facilitate purification.

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Methodological & Application





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